2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene
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Overview
Description
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, two methylsulfanyl groups, and a methoxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chloro and methylsulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Addition of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)
Substitution: Amines, thiols, dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted thiophenes
Scientific Research Applications
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxythiophene: Lacks the methylsulfanyl groups, resulting in different chemical properties.
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]thiophene: Lacks the methoxy group, affecting its reactivity and applications.
5-Methoxy-2-methylthiophene: Contains a methyl group instead of the chloro and methylsulfanyl groups, leading to different reactivity.
Uniqueness
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and methylsulfanyl groups allows for diverse chemical reactions and the formation of various derivatives, making it a valuable compound in research and industry.
Properties
CAS No. |
62689-78-5 |
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Molecular Formula |
C9H11ClOS3 |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
2-[1-chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene |
InChI |
InChI=1S/C9H11ClOS3/c1-11-7-5-4-6(14-7)8(10)9(12-2)13-3/h4-5H,1-3H3 |
InChI Key |
HKWNVKQZCSDOEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(=C(SC)SC)Cl |
Origin of Product |
United States |
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